Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-aminophenol
Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-aminophenol
Technical Monograph | CAS: 6358-06-1
Executive Summary
2-Chloro-5-aminophenol (IUPAC: 5-Amino-2-chlorophenol) is a disubstituted benzene derivative characterized by the presence of a phenolic hydroxyl group at position 1, a chlorine atom at position 2, and an amine group at position 5.[1][2][3][4][5][6][7][8] With a molecular weight of 143.57 g/mol , it serves as a critical scaffold in the synthesis of agrochemicals (e.g., Fluazuron) and pharmaceutical agents (e.g., antimalarial quinolones).[9] This guide details its physicochemical properties, validated synthesis protocols, and analytical quality control measures for research and development applications.
Physicochemical Characterization
Understanding the molecular properties of 2-Chloro-5-aminophenol is essential for predicting its behavior in biological systems and formulation stability. The ortho-chlorine substituent introduces steric bulk and electron-withdrawing effects that modulate the acidity of the phenol and the nucleophilicity of the amine.
Table 1: Key Physicochemical Data
| Property | Value | Context for Researchers |
| Molecular Weight | 143.57 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[9] |
| Molecular Formula | Monoisotopic Mass: 143.01 Da.[9] | |
| CAS Number | 6358-06-1 | Primary identifier for procurement.[1][6][10][11] |
| Melting Point | 158 – 160 °C | High crystallinity; indicates stable solid-state packing.[9] |
| pKa (Predicted) | ~8.55 (Phenol) | Slightly more acidic than phenol (pKa 10) due to Cl- electron withdrawal.[9] |
| LogP | 1.8 | Moderate lipophilicity; favorable for membrane permeability.[9] |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires co-solvents for aqueous assays.[9] |
| Appearance | Gray to Beige Powder | Light-sensitive; oxidation leads to darkening.[9] |
Synthetic Pathways
The synthesis of 2-Chloro-5-aminophenol predominantly relies on the reduction of its nitro-precursor, 2-chloro-5-nitrophenol .[5][12] Below are two validated protocols: a chemical reduction (Béchamp type) suitable for laboratory scale, and a catalytic hydrogenation suitable for pharmaceutical purity.
Protocol A: Iron-Mediated Reduction (Laboratory Scale)
Best for small-scale synthesis where high-pressure equipment is unavailable.
-
Reagents: 2-Chloro-5-nitrophenol (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (1:1 v/v).[9]
-
Procedure:
-
Suspend 2-chloro-5-nitrophenol in the EtOH/Water mixture.
-
Add Iron powder and
.[8][9] -
Heat to reflux (
) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).[9] -
Workup: Hot filtration through Celite to remove iron oxides.[9] Concentrate filtrate.[7][8][9]
-
Purification: Recrystallize from ethanol or flash chromatography (Hexane/EtOAc).
-
Protocol B: Catalytic Hydrogenation (Pharma Grade)
Best for high-purity requirements to avoid metal residues.[9]
Visualization: Synthetic Logic Flow
The following diagram illustrates the transformation logic and critical decision points in synthesis.
Figure 1: Synthetic decision tree comparing chemical reduction vs. catalytic hydrogenation routes.
Analytical Quality Control (HPLC)
Due to the existence of positional isomers (e.g., 4-chloro-3-aminophenol), rigorous analytical separation is required.[9] A reversed-phase HPLC method is recommended.[9]
Method Parameters:
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).[9] Acidic pH ensures protonation of the amine, improving peak shape.[9]
-
Detection: UV at 285 nm (near absorption maximum).[9]
-
Retention Logic: The chloro-substituent increases retention time relative to unsubstituted aminophenol due to hydrophobicity.[9]
Figure 2: Quality Control workflow for purity assessment.
Applications in Drug Discovery
2-Chloro-5-aminophenol is more than a building block; it is a "privileged scaffold" in medicinal chemistry.
-
Fluazuron Synthesis: It reacts with 2,6-difluorobenzoyl isocyanate to form the urea linkage in Fluazuron, a chitin synthesis inhibitor used in veterinary medicine.[9]
-
Bioisosterism: The 2-chloro-phenol motif can mimic catechol or salicylic acid moieties while preventing metabolic glucuronidation at the blocked ortho-position.[9]
-
Antimalarials: Used in the synthesis of quinolones where the chlorine atom enhances lipophilicity and metabolic stability against oxidative deamination.[9]
Safety and Handling
-
Hazards: Classified as an Irritant (Skin/Eye) and Harmful if swallowed (Acute Tox. 4).[9]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine group is susceptible to oxidation, turning the powder dark brown upon air exposure.[9]
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing and synthesis.[9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol.[9] Retrieved from [Link][9]
-
European Chemicals Agency (ECHA). Substance Information: 5-amino-2-chlorophenol (CAS 6358-06-1).[9] Retrieved from [Link][9]
Sources
- 1. 2-Chloro-5-aminophenol price,buy 2-Chloro-5-aminophenol - chemicalbook [chemicalbook.com]
- 2. 5-AMINO-2-CHLOROPHENOL | CAS 6358-06-1 [matrix-fine-chemicals.com]
- 3. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-aminophenol CAS#: 6358-06-1 [m.chemicalbook.com]
- 7. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 8. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-Chlorophenol Manufacturer, Supplier in India< [vandvpharma.com]
- 11. 5-Amino-2-chlorophenol | CymitQuimica [cymitquimica.com]
- 12. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
